(3R,5R)-Atorvastatin Amide

Chiral impurity profiling Enantiomer-specific activity HMG-CoA reductase inhibition

This (3R,5R)-Atorvastatin Amide is a certified reference standard (EP Impurity F / USP Related Compound F) with verified (3R,5R) stereochemistry essential for accurate HMG-CoA reductase inhibition studies. Unlike generic atorvastatin amide reference materials, this product is supplied with comprehensive characterization data (HRMS, NMR, HPLC) and pharmacopoeial traceability, ensuring ICH Q2(R1) compliance for ANDA analytical method validation. Use as a key degradation marker under acidic/reducing conditions per ICH Q1A(R2). Avoid batch rejection and regulatory delays with a compendial-grade impurity standard trusted by QC laboratories worldwide.

Molecular Formula C33H36FN3O4
Molecular Weight 557.7 g/mol
Cat. No. B13426712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-Atorvastatin Amide
Molecular FormulaC33H36FN3O4
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C33H36FN3O4/c1-21(2)31-30(33(41)36-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)37(31)18-17-26(38)19-27(39)20-28(35)40/h3-16,21,26-27,38-39H,17-20H2,1-2H3,(H2,35,40)(H,36,41)/t26-,27-/m1/s1
InChIKeyJDBBEWMLTOSJAI-KAYWLYCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5R)-Atorvastatin Amide: A Critical Reference Standard for Atorvastatin Quality Control and Regulatory Compliance


(3R,5R)-Atorvastatin Amide, also known as Atorvastatin EP Impurity F or USP Atorvastatin Related Compound F, is a process-related impurity and degradation product of the blockbuster statin drug atorvastatin . It retains the (3R,5R) stereochemical configuration critical for the pharmacological activity of the parent molecule and is one of the specified impurities listed in the European Pharmacopoeia monograph for atorvastatin calcium, making its certified reference standard indispensable for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing [1].

Why Generic Atorvastatin Impurity Standards Cannot Replace (3R,5R)-Atorvastatin Amide Without Quantitative Verification


Interchangeable use of generic 'Atorvastatin Amide' reference materials without stereochemical and pharmacopoeial certification poses significant risk to analytical accuracy, regulatory compliance, and patient safety. Research demonstrates that even structurally similar atorvastatin impurities exhibit markedly different biological activities: while the (3R,5R) enantiomer is the active HMG-CoA reductase inhibitor, the (3S,5S) enantiomer shows little to no inhibitory activity [1]. Furthermore, generic atorvastatin formulations have been shown to contain elevated levels of inactive methyl ester impurities that compromise therapeutic efficacy, underscoring the necessity of using precisely characterized, stereochemically verified impurity standards for rigorous quality control [2].

Quantitative Differentiation of (3R,5R)-Atorvastatin Amide: Evidence-Based Selection Guide


Stereochemical Configuration Defines Biological Activity: (3R,5R) vs. (3S,5S) Enantiomer

The (3R,5R) stereochemical configuration of the amide impurity mirrors the active pharmacophore of atorvastatin, which is essential for HMG-CoA reductase inhibition. In contrast, the (3S,5S) enantiomer of atorvastatin has been shown to exhibit little to no inhibitory activity against HMG-CoA reductase [1]. While direct enzyme inhibition data for (3R,5R)-Atorvastatin Amide itself are not available in the public domain, the requirement for enantiomerically pure impurity standards is driven by the differential biological activity of the atorvastatin enantiomers, making (3R,5R)-certified material essential for accurate impurity profiling [2].

Chiral impurity profiling Enantiomer-specific activity HMG-CoA reductase inhibition

Pharmacopoeial Specification as Atorvastatin EP Impurity F Drives Regulatory Procurement

(3R,5R)-Atorvastatin Amide is explicitly listed as Atorvastatin EP Impurity F in the European Pharmacopoeia monograph for atorvastatin calcium and as USP Atorvastatin Related Compound F in the United States Pharmacopeia [1]. It is one of seven specified impurities (A, B, C, D, F, G, H) that must be controlled during atorvastatin drug substance and drug product analysis, as confirmed by methods developed for pharmacopoeial testing [2]. While the EP monograph does not assign a specific quantitative acceptance limit to Impurity F (identification is noted as 'not obligatory'), its inclusion as a specified impurity necessitates the availability of a certified reference standard for method validation and system suitability testing.

Pharmacopoeial compliance Impurity specification Regulatory submission

Certified Reference Standard Characterization Suite Enables Method Validation for ANDA Submissions

Commercially sourced (3R,5R)-Atorvastatin Amide is supplied with a comprehensive characterization package that includes 1H and 13C NMR, high-resolution mass spectrometry (HRMS), and HPLC-UV/MS data for structure confirmation, molecular mass, and retention profiling [1]. This detailed characterization data is compliant with regulatory guidelines (ICH Q2(R1)) and enables direct use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2]. In contrast, generic 'Atorvastatin Amide' reference materials may lack complete spectroscopic characterization or certified purity values, requiring additional in-house characterization that delays method implementation and increases costs.

Reference standard certification Analytical method validation ANDA quality control

Forced Degradation Studies Identify (3R,5R)-Atorvastatin Amide Formation Under Acidic Conditions, Guiding Stability-Indicating Methods

Forced degradation studies on atorvastatin drug substance have identified that (3R,5R)-Atorvastatin Amide forms specifically under acidic and reducing conditions [1]. This degradation pathway is distinct from other specified impurities such as the lactone impurity, which forms under neutral to basic conditions. Understanding this condition-specific formation profile enables the development of stability-indicating HPLC methods that can selectively monitor (3R,5R)-Atorvastatin Amide levels during forced degradation and long-term stability studies, in accordance with ICH Q1A(R2) guidelines [2].

Forced degradation Stability-indicating methods Process control

Best Research and Industrial Application Scenarios for (3R,5R)-Atorvastatin Amide


ANDA Method Validation: Achieving Regulatory Compliance for Generic Atorvastatin Formulations

Generic drug manufacturers pursuing ANDA approval for atorvastatin calcium tablets must demonstrate that their HPLC methods can separate and quantify all specified impurities, including (3R,5R)-Atorvastatin Amide (EP Impurity F). Using a certified reference standard with documented stereochemistry, HRMS, and NMR data ensures that the analytical method meets ICH Q2(R1) validation criteria for specificity, linearity, accuracy, and precision, directly supporting regulatory submission without the need for additional in-house characterization [1].

Stability-Indicating Method Development for Forced Degradation Studies

Pharmaceutical analytical scientists developing stability-indicating methods for atorvastatin drug substance can employ (3R,5R)-Atorvastatin Amide as a key marker for degradation under acidic and reducing conditions. By spiking the impurity standard into stressed samples, scientists can confirm peak identity and establish relative retention times, enabling selective monitoring of this degradation pathway during long-term and accelerated stability studies per ICH Q1A(R2) [2].

Quality Control Batch Release Testing in Commercial Atorvastatin Production

In commercial atorvastatin API manufacturing, QC laboratories require a verified (3R,5R)-Atorvastatin Amide reference standard to perform routine related substances testing. The standard's traceability to USP or EP compendial standards ensures that batch release data will be accepted by global regulatory authorities, preventing costly batch rejections due to non-compliant impurity reference materials [3].

Quote Request

Request a Quote for (3R,5R)-Atorvastatin Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.